

# 2-Bromo-5-(trifluoromethyl)pyridin-3-amine CAS number and properties

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## Compound of Interest

Compound Name: 2-Bromo-5-(trifluoromethyl)pyridin-3-amine

Cat. No.: B090265

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## Technical Guide: 2-Bromo-5-(trifluoromethyl)pyridin-3-amine

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## Introduction

**2-Bromo-5-(trifluoromethyl)pyridin-3-amine** is a fluorinated pyridine derivative that serves as a key heterocyclic building block in medicinal chemistry. Its unique substitution pattern, featuring an amine group for nucleophilic reactions or amide bond formation, a bromine atom suitable for cross-coupling reactions, and a trifluoromethyl group to enhance metabolic stability and binding affinity, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

## Chemical Properties and Data

The chemical and physical properties of **2-Bromo-5-(trifluoromethyl)pyridin-3-amine** are summarized below. It is important to note that while basic identifiers are well-documented, specific experimental data such as melting and boiling points are not consistently available in

published literature. For comparative context, data for the related isomer, 2-Amino-3-bromo-5-(trifluoromethyl)pyridine, is provided separately.

Table 1: Physicochemical Properties of **2-Bromo-5-(trifluoromethyl)pyridin-3-amine**

Property	Value	Source
CAS Number	1211515-87-5	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrF <sub>3</sub> N <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	241.01 g/mol	
Appearance	Not specified in literature	<a href="#">[1]</a>
Purity	≥95% to ≥98%	<a href="#">[1]</a> <a href="#">[2]</a>
Storage	Sealed in a dark, inert atmosphere at 2-8°C	

Table 2: Physicochemical Properties of Isomer 2-Amino-3-bromo-5-(trifluoromethyl)pyridine (CAS 79456-30-7) for Reference

Property	Value	Source
Appearance	White solid	
Melting Point	82-84 °C	
Boiling Point	238-240 °C	
Density	1.86 g/cm <sup>3</sup>	
Solubility	Slightly soluble in water; Soluble in ethanol, ether, dichloromethane	

## Experimental Protocols

This section details a representative synthetic application of **2-Bromo-5-(trifluoromethyl)pyridin-3-amine** as a key intermediate in the formation of a more complex

molecule, as described in patent literature for the development of nuclear receptor modulators.

## General Reaction: N-Arylation of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine

The primary utility of this compound in drug development is as a scaffold. The amino group can be functionalized, and the bromine atom can be used as a handle for carbon-carbon or carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura coupling.<sup>[3]</sup> The following protocol is based on procedures described for the synthesis of nuclear receptor modulators.

Objective: To synthesize an N-aryl derivative via reaction of the amino group.

Materials:

- **2-Bromo-5-(trifluoromethyl)pyridin-3-amine** (1.0 eq)
- Aryl or heteroaryl carbonyl chloride (1.1 eq)
- A non-nucleophilic base (e.g., Pyridine or Triethylamine) (1.5 eq)
- Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure:

- To a solution of **2-Bromo-5-(trifluoromethyl)pyridin-3-amine** in anhydrous DCM, add the base and cool the mixture to 0 °C in an ice bath.
- Slowly add the aryl carbonyl chloride dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction by adding water.
- Extract the aqueous layer with DCM (3x).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purify the crude product via column chromatography on silica gel to yield the desired N-acylated product.

This protocol describes a general acylation. Patent WO2016200851A1 specifically names **2-bromo-5-(trifluoromethyl)pyridin-3-amine** as a reactant in the synthesis of compounds targeting nuclear receptors.[4]

## Applications in Drug Development Intermediate for Nuclear Receptor Modulators

Patent literature explicitly identifies **2-Bromo-5-(trifluoromethyl)pyridin-3-amine** as a key reactant in the synthesis of Retinoid-related Orphan Receptor (ROR) modulators.[4] RORs, particularly ROR $\gamma$ t, are crucial transcription factors in the differentiation of Th17 cells, which are key mediators of inflammation. By modulating ROR activity, these compounds have therapeutic potential for treating a range of autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

The trifluoromethyl group on the pyridine ring is a critical feature, as it often enhances the lipophilicity and metabolic stability of the final drug candidate, improving its pharmacokinetic profile. The bromo- and amino- groups provide versatile handles for synthetic elaboration to build the complex structures required for potent and selective ROR modulation.

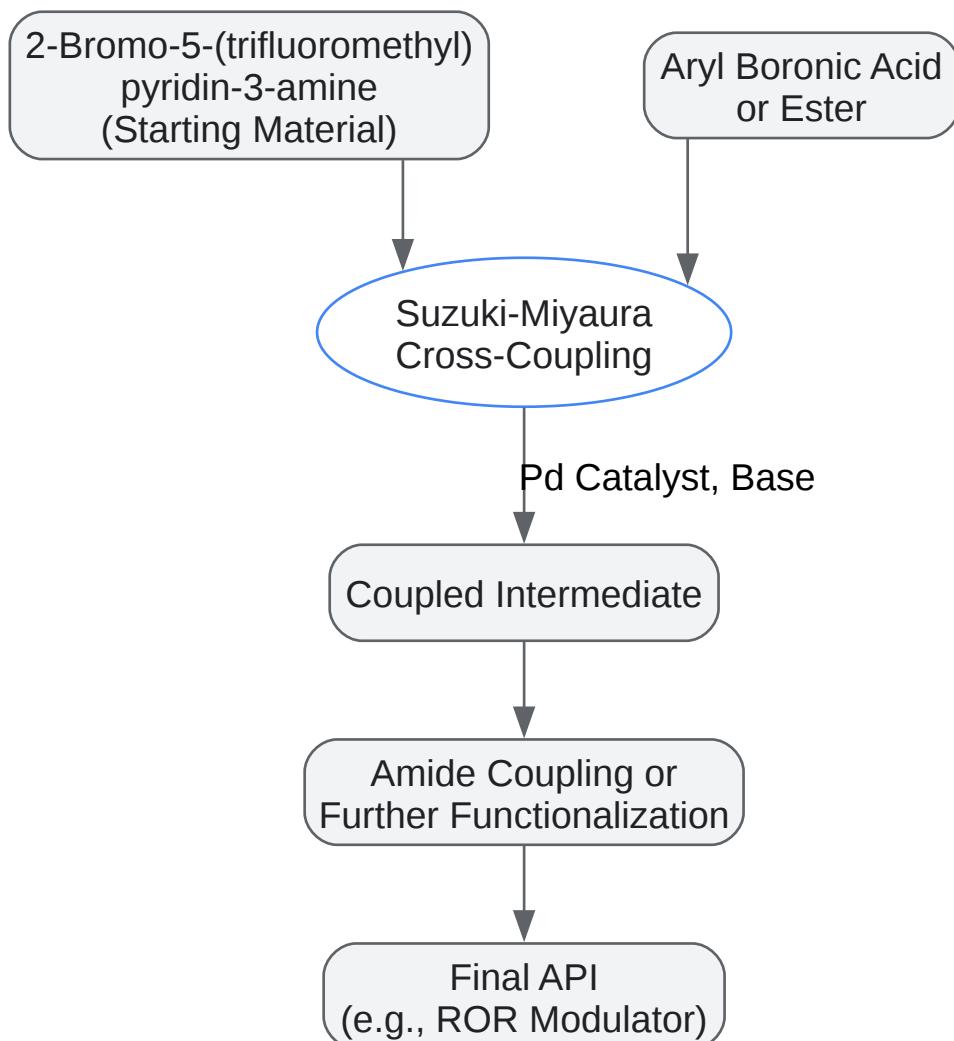
## Potential Role in KRAS Inhibitor Synthesis

While direct evidence is limited for the title compound, closely related isomers and derivatives of bromo-trifluoromethyl-pyridines are key intermediates in the synthesis of inhibitors for oncogenic KRAS mutations, such as KRAS G12C.[4] The KRAS protein is a central node in cell signaling pathways that control cell growth and proliferation. The development of KRAS inhibitors represents a major breakthrough in oncology. The pyridine core serves as a central scaffold for these inhibitors, which bind to a pocket on the KRAS protein and lock it in an inactive state.

## Visualizations: Workflow and Signaling Pathway

## Synthetic Workflow Diagram

The following diagram illustrates a plausible, high-level synthetic workflow for utilizing **2-Bromo-5-(trifluoromethyl)pyridin-3-amine** as a building block in a drug discovery program.

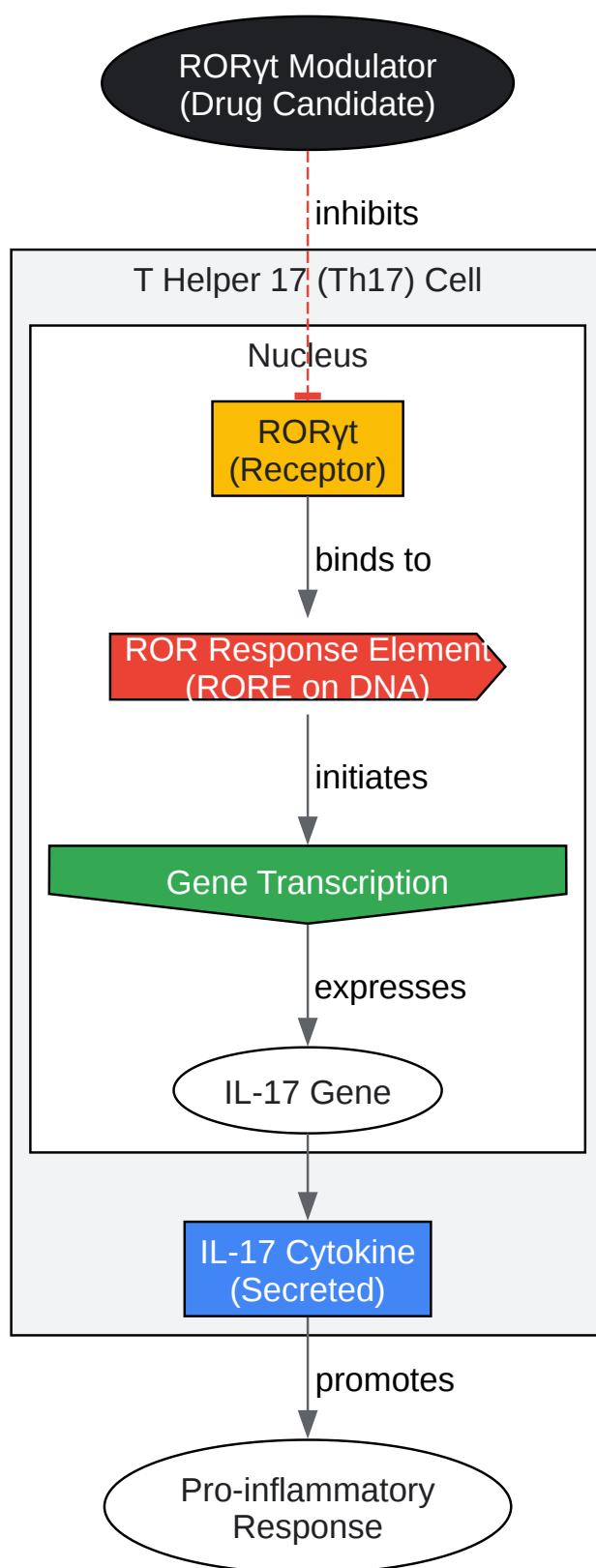


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Caption: General synthetic workflow using Suzuki coupling.

## ROR $\gamma$ t Signaling Pathway

This diagram illustrates the simplified signaling pathway of the Retinoid-related Orphan Receptor gamma t (ROR $\gamma$ t), a therapeutic target for compounds derived from **2-Bromo-5-(trifluoromethyl)pyridin-3-amine**.

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Caption: RORyt signaling pathway in a Th17 cell.

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